tert-Butyl 3-((3-chloropyrazin-2-yl)methoxy)pyrrolidine-1-carboxylate
Overview
Description
Tert-Butyl 3-((3-chloropyrazin-2-yl)methoxy)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrazinyl derivatives It is characterized by the presence of a pyrazine ring, a chloro substituent, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((3-chloropyrazin-2-yl)methoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrazine derivative. One common synthetic route includes the following steps:
Formation of the Pyrazine Core: : The pyrazine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and hydrazines.
Chlorination: : The pyrazine core is then chlorinated to introduce the chloro substituent at the desired position.
Esterification: : The resulting chloropyrazine is reacted with tert-butyl chloroformate to form the tert-butyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-((3-chloropyrazin-2-yl)methoxy)pyrrolidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the chloro substituent or other functional groups.
Substitution: : Nucleophilic substitution reactions can occur at the chloro or ester groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of reduced derivatives with altered functional groups.
Substitution: : Formation of substituted derivatives with different nucleophiles.
Scientific Research Applications
Tert-Butyl 3-((3-chloropyrazin-2-yl)methoxy)pyrrolidine-1-carboxylate: has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biochemical studies to understand biological processes.
Industry: : Use in the synthesis of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl 3-((3-chloropyrazin-2-yl)methoxy)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Tert-Butyl 3-((3-chloropyrazin-2-yl)methoxy)pyrrolidine-1-carboxylate: can be compared with other similar compounds such as:
Tert-Butyl (5-chloropyrazin-2-yl)carbamate
Tert-Butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
Tert-Butyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of the pyrazine ring, chloro substituent, and tert-butyl ester group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-[(3-chloropyrazin-2-yl)methoxy]pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-7-4-10(8-18)20-9-11-12(15)17-6-5-16-11/h5-6,10H,4,7-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCZTUBTCXPEDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC2=NC=CN=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123246 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[(3-chloro-2-pyrazinyl)methoxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420811-33-1 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[(3-chloro-2-pyrazinyl)methoxy]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420811-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[(3-chloro-2-pyrazinyl)methoxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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